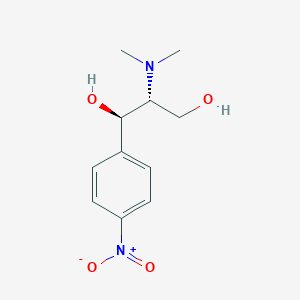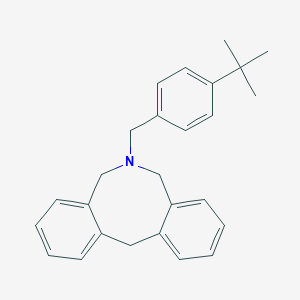
(2,6-Dimethylpyridin-4-yl)methanol
概要
説明
“(2,6-Dimethylpyridin-4-yl)methanol” is a chemical compound with the CAS Number: 18088-01-2 . It has a molecular weight of 137.18 and a molecular formula of C8H11NO . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of “(2,6-Dimethylpyridin-4-yl)methanol” is represented by the formula C8H11NO . This indicates that it contains eight carbon atoms, eleven hydrogen atoms, and one nitrogen and oxygen atom each.Physical And Chemical Properties Analysis
“(2,6-Dimethylpyridin-4-yl)methanol” is a solid at room temperature . It has a molecular weight of 137.18 and a molecular formula of C8H11NO .科学的研究の応用
Polymerization Catalyst
This compound finds application as a polymerization catalyst. Its pyridine moiety can act as a ligand in Lewis pair polymerization (LPP), which is known for high activity and stability. LPP techniques using such catalysts allow for precise control over molecular weight and polymer structure .
Electrospun Nanofiber Production
In the field of material science, (2,6-Dimethylpyridin-4-yl)methanol can be involved in the production of electrospun nanofibers. These nanofibers have applications in direct methanol fuel cells (DMFCs), where they improve the overall performance by providing a large specific surface area and excellent mechanical properties .
Fuel Cell Technology
The compound’s derivatives can be used in fuel cell technology, particularly in DMFCs. It can enhance the electrical conductivity and structural stability of carbon nanofibrous electrocatalysts, which are crucial for the efficient operation of DMFCs .
Safety and Hazards
The safety information for “(2,6-Dimethylpyridin-4-yl)methanol” includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
(2,6-dimethylpyridin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-8(5-10)4-7(2)9-6/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDGHMPQNVTNRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=N1)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396925 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylpyridin-4-yl)methanol | |
CAS RN |
18088-01-2 | |
| Record name | (2,6-dimethylpyridin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the synthetic route for (2,6-Dimethylpyridin-4-yl)methanol described in the research?
A1: The research highlights that the described synthetic route utilizes cheaper starting materials compared to previous methods. [] This is significant for potential large-scale production and applications of (2,6-Dimethylpyridin-4-yl)methanol.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


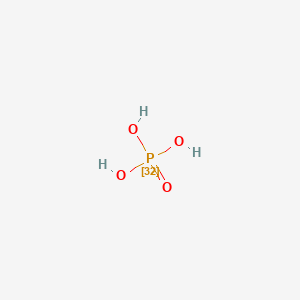
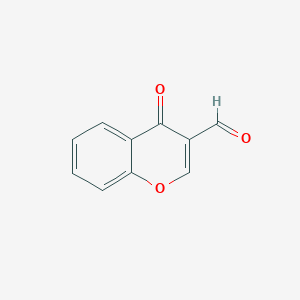

![2,3,7-Trimethylpyrazolo[1,5-a]pyridine](/img/structure/B97574.png)

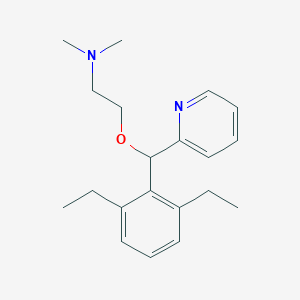

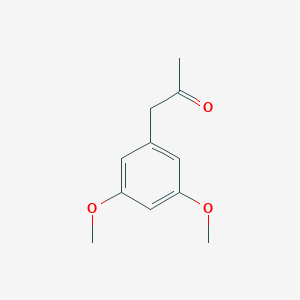

![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B97582.png)

